
N-(3-(4-Bromphenoxy)propyl)cyclopropanamin
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-(3-(4-bromophenoxy)propyl)cyclopropanamine consists of a cyclopropane ring attached to a propyl chain, which is further connected to a bromophenoxy group. The InChI code for a similar compound is provided , which might give some insights into its structure.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-(4-bromophenoxy)propyl)cyclopropanamine are not fully detailed in the retrieved data. It is known that it has a molecular weight of 270.17 g/mol. More specific properties like melting point, boiling point, and density would require further experimental determination .Wirkmechanismus
The mechanism of action of N-(3-(4-bromophenoxy)propyl)cyclopropanamine(3-(4-bromophenoxy)propyl)cyclopropanamine is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
N-(3-(4-bromophenoxy)propyl)cyclopropanamine(3-(4-bromophenoxy)propyl)cyclopropanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. It has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone. In addition, it has been shown to have antioxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(4-bromophenoxy)propyl)cyclopropanamine(3-(4-bromophenoxy)propyl)cyclopropanamine has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, it is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and solid. However, it is also relatively unstable and can decompose over time, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
N-(3-(4-bromophenoxy)propyl)cyclopropanamine(3-(4-bromophenoxy)propyl)cyclopropanamine has a wide range of potential future applications in both research and industry. One potential application is in the development of new drugs for the treatment of various diseases, such as cancer and diabetes. Additionally, it could be used in the synthesis of compounds with potential applications in the treatment of inflammation and pain. Finally, it could be used in the synthesis of compounds with potential applications in the regulation of blood pressure and vascular tone.
Wissenschaftliche Forschungsanwendungen
Antiulkus-Aktivität
Diese Verbindung wurde auf ihr Potenzial zur Behandlung von Geschwüren untersucht. Sie zeigt Eigenschaften, die sie zu einem Kandidaten für Antiulkus-Medikamente machen könnten, insbesondere aufgrund ihrer zytoprotektiven Wirkung . Die Struktur der Verbindung ähnelt der anderer Käfigverbindungen wie Cuban und Homocuban, die in Tiermodellen eine potente Antiulkus-Aktivität mit guter zytoprotektiver Fähigkeit gezeigt haben .
Zytoprotektives Mittel
Die zytoprotektiven Eigenschaften von N-(3-(4-Bromphenoxy)propyl)cyclopropanamin deuten auf seine Verwendung als Schutzmittel gegen Zellschäden im Magen-Darm-Trakt hin. Dies könnte besonders nützlich sein bei Zuständen, bei denen die Schleimhaut Reizstoffen oder schädlichen Substanzen ausgesetzt ist .
Potenz des H2-Rezeptor-Antagonisten
In-vitro-Studien zeigen, dass diese Verbindung eine H2-Rezeptor-Antagonist-Potenz hat, die mit Ranitidin vergleichbar ist . Dies deutet auf eine mögliche Anwendung bei der Reduzierung der Säuresekretion im Magen hin, was bei der Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Magengeschwüren von Vorteil ist .
Synthese von stark gespannten Käfigverbindungen
Der Syntheseprozess von This compound beinhaltet die Herstellung von stark gespannten Käfigverbindungen. Diese Verbindungen haben einzigartige strukturelle Merkmale, die in der Materialwissenschaft von Interesse sein könnten, um neue Arten von Polymeren oder anderen fortschrittlichen Materialien zu erzeugen .
Potenzieller H2-Rezeptor-Antagonist
Obwohl die Verbindung in vitro eine H2-Rezeptor-Antagonist-Potenz gezeigt hat, hemmte sie bei oraler Verabreichung im Magenfistel-Rattenmodell nicht die Histamin-stimulierte Säuresekretion in vivo . Dies deutet auf eine mögliche selektive Wirkung hin, die für gezielte Therapien weiter erforscht werden könnte.
Struktur-Aktivitäts-Beziehungsstudien
Die Struktur der Verbindung ermöglicht die Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR). Das Verständnis der SAR kann bei der Entwicklung wirksamerer Medikamente mit weniger Nebenwirkungen helfen, indem ermittelt wird, welche Teile des Moleküls für seine Aktivität entscheidend sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(4-bromophenoxy)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOUGAEHQUTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



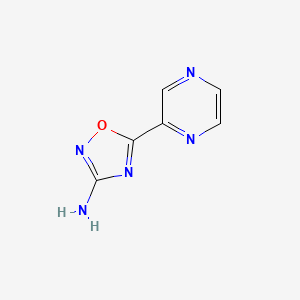
![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)
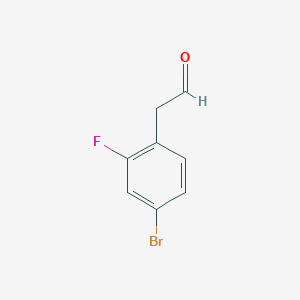


![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)
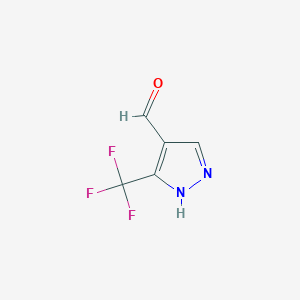
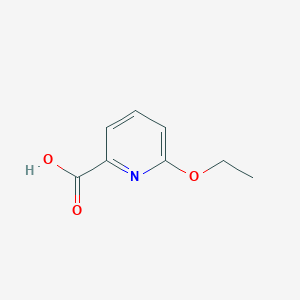
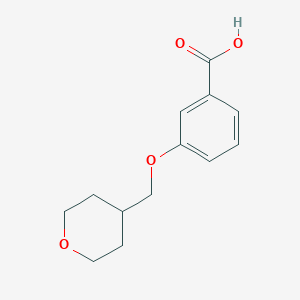
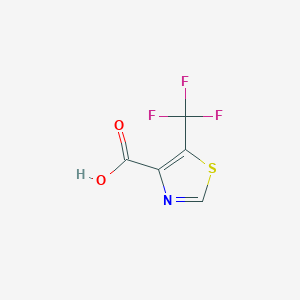
![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)
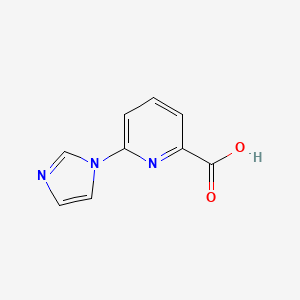
![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)